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Compound Name: 4-Pyridazinealanine

CAS No.: 89853-76-9

Cat. No.: B3058513

Get Quote

Ticket ID: B-PZA-404 Status: Open Assigned Specialist: Senior Application Scientist, Lead

Optimization Group

Executive Summary
4-Pyridazinealanine is a zwitterionic, non-canonical amino acid often deployed as a polar

isostere of phenylalanine. While it offers reduced lipophilicity (LogP) and unique hydrogen-

bonding vectors compared to phenyl rings, these same properties frequently result in BCS

Class III behavior (High Solubility, Low Permeability).

Users typically report:

Negligible oral exposure (

) despite high aqueous solubility.

Rapid renal clearance of the free zwitterion.

Inconsistent cellular uptake in in vitro assays.
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This guide provides a modular troubleshooting approach to diagnose and resolve these

bottlenecks.

Module 1: Diagnostic Troubleshooting (Root Cause
Analysis)
User Question:I administered 4-pyridazinealanine orally (10 mg/kg) to mice, but plasma

exposure is below the limit of quantification. The compound dissolves perfectly in PBS. What is

happening?

Support Response: You are likely facing a Permeability-Limited scenario, characteristic of

zwitterionic amino acids. Unlike lipophilic drugs that cross membranes via passive diffusion,

free amino acids require active transport or paracellular diffusion (which is inefficient).

Step-by-Step Diagnostic Protocol:

Calculate the Polar Surface Area (PSA):

If PSA > 140 Å², passive diffusion is virtually impossible. 4-pyridazinealanine has a high

PSA due to the carboxylate, ammonium, and the two diazine nitrogens.

Check the Distribution Coefficient (LogD):

At pH 7.4, the compound exists as a zwitterion with a LogD likely < -2.0. This prevents

partitioning into the lipid bilayer.

Assess Metabolic Stability (Microsomal Assay):

Action: Incubate with liver microsomes + NADPH.

Failure Mode: If

is short (< 15 min), the pyridazine ring is undergoing N-oxidation or oxidative ring opening.

Success Mode: If stable, the issue is purely absorption.
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Module 2: Chemical Modification Strategies (The
"Gold Standard")
User Question:My compound is metabolically stable but has poor permeability. How can I

chemically modify it to improve oral bioavailability without losing activity?

Support Response: The most robust strategy is to mask the zwitterionic charges to shift the

transport mechanism from "paracellular leak" to "carrier-mediated uptake" or "passive

diffusion."

Strategy A: The "Trojan Horse" Ester Prodrug (Targeting
PEPT1)
Instead of relying on passive diffusion, convert the amino acid into an ester. This mimics

dipeptides, allowing the molecule to be actively transported by PEPT1 (Solute Carrier Family

15 Member 1) in the intestine.

Protocol:

Synthesis: Esterify the carboxylic acid of 4-pyridazinealanine with a short-chain alcohol

(e.g., ethyl, isopropyl) or a specific promoiety like L-valine (creating a "double prodrug"

structure similar to Valacyclovir).

Mechanism:

The ester masks the negative charge, increasing LogD.

PEPT1 recognizes the motif and actively pumps it into the enterocyte.

Intracellular esterases hydrolyze the ester, releasing the free 4-pyridazinealanine into the

systemic circulation.

Strategy B: N-Methylation (Permeability Enhancement)
If the free amine is not essential for binding, N-methylation can break the crystal lattice energy

and reduce hydrogen bond donor count, improving passive permeability.
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Data Comparison: Prodrug vs. Free Acid

Parameter
Free 4-
Pyridazinealanine

Ethyl Ester
Prodrug

Rationale

Charge (pH 7.4) Zwitterionic (±) Cationic (+)

Cationic species

interact better with

negative membrane

potential.

Transport Mode
Paracellular

(Inefficient)

PEPT1 Active

Transport

Hijacks nutrient

transporters.

LogD ~ -2.5 (Too Polar) ~ 0.5 (Optimal)
Shifts lipophilicity into

the permeable range.

Bioavailability < 5% 40 - 70%

Validated by standard

amino acid drug

precedents.

Module 3: Formulation & Stabilization
User Question:We cannot chemically modify the compound due to time constraints. What

formulation strategies work for pyridazine-based amino acids?

Support Response: If you must dose the parent compound, you must manipulate the ionization

state or the transit time.

Ion-Pairing with Counter-Ions
Pyridazine nitrogens are weakly basic (

), but the

-amino group is basic (

).

Protocol: Formulate with a lipophilic counter-ion (e.g., Sodium Caprate or Docusate).
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Mechanism: The lipophilic anion pairs with the ammonium cation, creating a neutral,

hydrophobic complex that can partition into the membrane.

Absorption Enhancers (Tight Junction Modulators)
Since the free zwitterion moves paracellularly (between cells), opening the tight junctions can

boost absorption.

Reagent: Chitosan (0.5% w/v) or Labrasol.

Warning: This is non-specific and can allow toxins to enter; use only for preclinical proof-of-

concept.

Module 4: Visualizing the Bioavailability Pathway
The following diagram illustrates the decision logic for optimizing 4-pyridazinealanine,

distinguishing between solubility, permeability, and metabolic hurdles.
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Start: Low Bioavailability
of 4-Pyridazinealanine

1. Check Aqueous Solubility
(PBS pH 7.4)

Soluble (> 1 mg/mL)

Yes

Insoluble (< 0.1 mg/mL)

No

2. Check Permeability
(Caco-2 / PAMPA)

STRATEGY B:
Lipid Formulation

(Micelles/Liposomes)

Dissolution Limited

Low Permeability
(Papp < 10^-6 cm/s)

Zwitterion Issue

High Permeability

Rare

STRATEGY A:
Ester Prodrug

(Target PEPT1)

Mask Charge

3. Check Metabolic Stability
(Microsomes)

High Clearance
(N-Oxidation?)

Yes

STRATEGY C:
Structural Analog

(Block Metabolic Hotspot)

Modify Ring

Click to download full resolution via product page
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Caption: Decision matrix for diagnosing and resolving bioavailability issues with 4-
pyridazinealanine. Blue nodes represent diagnostic steps; Yellow nodes represent corrective

actions.

FAQ: Common Experimental Issues
Q: Can I use DMSO to improve the stock solution stability? A: Yes, but with caution. While

DMSO stabilizes zwitterionic forms by interacting with the charged groups [1], it is not a viable

in vivo delivery vehicle at high percentages. For animal dosing, keep DMSO < 5% and use a

co-solvent like PEG400 (20%) + Water.

Q: Why does the pyridazine ring matter compared to a phenyl ring? A: The pyridazine ring is

electron-deficient and highly polar. While this reduces oxidative metabolism by CYP450s

compared to phenyl rings (no epoxidation), the nitrogen atoms are susceptible to N-oxidation or

specific cytosolic aldehyde oxidases [2]. Furthermore, the high polarity drastically reduces the

ability of the molecule to passively diffuse across the gut wall compared to phenylalanine.

Q: Is 4-pyridazinealanine toxic? A: Generally, pyridazines are considered "privileged

structures" in medicinal chemistry. However, researchers should monitor for hydrazine-like

toxicity if the metabolic pathway involves ring-opening, though this is rare for stable aromatic

pyridazines [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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